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molecular formula C15H13BrO4 B8700105 5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid

5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid

Cat. No. B8700105
M. Wt: 337.16 g/mol
InChI Key: GJVGTMDBHVAMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778939B2

Procedure details

A solution of lithium hydroxide (367 mg, 8.75 mmol) in water (20 ml) was added dropwise to a stirred solution of [4-(methyloxy)phenyl]methyl 5-bromo-2-({[4-(methyloxy)phenyl]methyl}oxy)benzoate (may be prepared as described in Description 17; 400 mg, 0.875 mmol) in THF over 1 min. The reaction mixture was stirred at 20° C. for 16 h. The organic phase was evaporated and the aqueous phase (20 ml) was extracted with ethyl acetate (20 ml). The aqueous phase (20 ml) was adjusted to pH 2 with 2M hydrochloric acid (1 ml) and was extracted with ethyl acetate (3×20 ml). The organic phase was evaporated in vacuo to yield the title compound as a light yellow solid. 200 mg.
Quantity
367 mg
Type
reactant
Reaction Step One
Name
[4-(methyloxy)phenyl]methyl 5-bromo-2-({[4-(methyloxy)phenyl]methyl}oxy)benzoate
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[Br:3][C:4]1[CH:5]=[CH:6][C:7]([O:22][CH2:23][C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=2)=[C:8]([CH:21]=1)[C:9]([O:11]CC1C=CC(OC)=CC=1)=[O:10]>O.C1COCC1>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([O:22][CH2:23][C:24]2[CH:25]=[CH:26][C:27]([O:30][CH3:31])=[CH:28][CH:29]=2)=[C:8]([CH:21]=1)[C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
367 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
[4-(methyloxy)phenyl]methyl 5-bromo-2-({[4-(methyloxy)phenyl]methyl}oxy)benzoate
Quantity
400 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)OCC2=CC=C(C=C2)OC)C1)OCC1=CC=C(C=C1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 20° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase (20 ml) was extracted with ethyl acetate (20 ml)
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×20 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)O)C1)OCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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